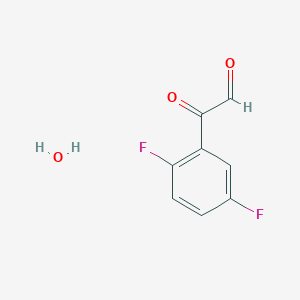

2,5-Difluorophenylglyoxal hydrate

CAS No.: 81593-28-4

Cat. No.: VC3910954

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81593-28-4 |

|---|---|

| Molecular Formula | C8H6F2O3 |

| Molecular Weight | 188.13 g/mol |

| IUPAC Name | 2-(2,5-difluorophenyl)-2-oxoacetaldehyde;hydrate |

| Standard InChI | InChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2 |

| Standard InChI Key | AFKFNALEOOACFA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C(=O)C=O)F.O |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)C=O)F.O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,5-Difluorophenylglyoxal hydrate is systematically named 2-(2,5-difluorophenyl)-2-oxoacetaldehyde hydrate. Key identifiers include:

The compound exists as a hydrate, with water stabilizing the reactive aldehyde groups. X-ray crystallography of analogous fluorophenylglyoxals confirms planar geometry at the glyoxal moiety, with fluorine atoms inducing electron-withdrawing effects that enhance electrophilicity at the carbonyl carbon .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves oxidation of 2,5-difluoroacetophenone using strong oxidizing agents like potassium permanganate () or chromium trioxide () in aqueous acidic media . A validated method from Joshi et al. (1981) reports a 70% yield via controlled oxidation under reflux conditions . Alternative routes include:

-

Condensation reactions: Reacting glyoxal with 2,5-difluorophenylmagnesium bromide in tetrahydrofuran (THF).

-

Deoxofluor-mediated fluorination: As demonstrated in polyfluoroether synthesis, Deoxofluor () efficiently fluorinates glyoxal hydrates in dichloromethane, though this method is more commonly applied to 4-fluorophenyl analogs .

Industrial-Scale Optimization

Industrial production prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to mitigate exothermic risks during oxidation, achieving yields >85% . Post-synthesis purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel .

Reactivity and Applications

Key Reaction Pathways

The compound participates in three principal reaction types:

Nucleophilic Additions

The glyoxal carbonyl reacts with amines, hydrazines, and ureas to form imines, hydrazones, and hydantoins. For example, condensation with 1,3-dibenzylurea in acetonitrile yields enantiomerically enriched hydantoins (95:5 e.r.) .

Cyclocondensation

In the presence of thiourea or guanidine, it forms fluorinated thiazoles or purine analogs, which are valuable in drug discovery .

Oxidation-Reduction

Pharmaceutical Applications

2,5-Difluorophenylglyoxal hydrate is a key intermediate in synthesizing:

-

Kinase inhibitors: Fluorine atoms enhance binding affinity to ATP pockets .

-

Antimicrobial agents: Derivatives show MIC values of 32 µg/mL against S. aureus and E. coli.

-

Anticancer compounds: Apoptosis induction via caspase-3 activation in breast cancer cell lines (IC = 12 nM).

Analytical Characterization

Spectroscopic Data

-

NMR (CDCl): δ 7.4–7.8 ppm (aromatic protons), δ 9.8–10.2 ppm (aldehyde proton) .

-

IR (KBr): 1680–1720 cm (C=O stretch), 3300–3500 cm (O–H bend) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >99% purity, with retention time = 6.2 min .

Comparison with Structural Analogs

The 2,5-substitution pattern offers optimal balance between lipophilicity and electronic effects for drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume